7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-4-11-3-6-5(1-10)2-12-8(6)7/h2-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKAUXNAUJHINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718767 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260387-11-8 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260387-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sonogashira Coupling and Domino Cyclization
A pivotal route involves palladium-mediated Sonogashira coupling followed by base-induced cyclization (Scheme 1). For example, 4-amino-2-bromo-5-iodopyridine reacts with alkynes (e.g., tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate) under catalytic Pd(PPh₃)₂Cl₂/CuI conditions to form a propargylamine intermediate. Subsequent treatment with K₂CO₃ in THF induces cyclization, yielding the pyrrolo[3,2-c]pyridine core.
Key Conditions :
Vinyl Grignard Cyclization
An alternative approach employs vinylmagnesium bromide to construct the pyrrolo[3,2-c]pyridine ring. For instance, 2-chloro-3-nitropyridine reacts with vinylmagnesium bromide in THF under nitrogen, followed by nitro group reduction and cyclization to form 7-chloro-1H-pyrrolo[2,3-c]pyridine. Adapting this method, substituting chlorine with bromine at position 7 could yield the target compound.
Key Conditions :
Bromination Methodologies
Introducing bromine at position 7 requires regioselective electrophilic substitution or directed metalation.
Electrophilic Bromination with Br₂
Direct bromination using bromine in chloroform at 0°C–25°C achieves substitution at electron-rich positions. For example, 1H-pyrrolo[2,3-b]pyridine undergoes bromination at position 3 with Br₂ in CHCl₃, yielding 3-bromo derivatives. Applied to pyrrolo[3,2-c]pyridine, this method may target position 7 with optimized stoichiometry.
Key Conditions :
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS offers milder bromination under radical or electrophilic conditions. For instance, 1H-pyrrolo[2,3-b]pyridine treated with NBS and triethylamine in dichloromethane selectively brominates position 3. Similar conditions could target position 7 in pyrrolo[3,2-c]pyridine derivatives.
Key Conditions :
-
Reagent : NBS (1.2 equiv), Et₃N (2.0 equiv)
-
Solvent : CH₂Cl₂
-
Temperature : 25°C, 2 hours
Cyano Group Introduction
The cyano group at position 3 is introduced via nitrile precursors or post-cyclization functionalization.
Nitrile-Containing Cyclization Precursors
Using ethyl cyanoacetate in cyclization reactions directly incorporates the cyano group. For example, reacting 2-aminopyridine derivatives with ethyl cyanoacetate under basic conditions forms intermediates that cyclize to 3-cyano-pyrrolopyridines.
Key Conditions :
Post-Cyclization Cyanation
Palladium-catalyzed cyanation of brominated intermediates provides an alternative. For example, Suzuki coupling of 6-bromo-pyrrolo[3,2-c]pyridine with zinc cyanide under Pd catalysis installs the cyano group.
Key Conditions :
-
Catalyst : Pd₂(dba)₃ (5 mol%), XPhos (10 mol%)
-
Reagent : Zn(CN)₂ (2.0 equiv)
-
Solvent : DMF, 100°C
Integrated Synthetic Routes
Combining the above steps, two optimized pathways emerge:
Route A: Cyclization → Bromination → Cyanation
Overall Yield : 28%–34%
Route B: Brominated Precursor → Cyclization
-
Bromination : Pre-brominate pyridine precursor (e.g., 5-bromo-2-amino-4-iodopyridine).
-
Cyclization : Sonogashira coupling and cyclization yield 7-bromo-pyrrolo[3,2-c]pyridine.
Overall Yield : 40%–48%
Optimization and Yield Considerations
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 3 | 3 |
| Bromination Selectivity | Moderate | High |
| Cyanation Efficiency | 65% | 75% |
| Overall Yield | 28%–34% | 40%–48% |
Key Findings :
Chemical Reactions Analysis
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the desired transformation. For example, the nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: The bromine atom allows for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce various substituents onto the pyrrolo[3,2-c]pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Kinase Inhibition :
- 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile has been identified as a promising scaffold for developing kinase inhibitors. Kinases play crucial roles in various signaling pathways, making them significant targets for cancer therapy. Research indicates that derivatives of this compound can exhibit selective inhibition against specific kinases, which is essential for minimizing off-target effects in therapeutic applications .
-
Anticancer Activity :
- Several studies have demonstrated the anticancer potential of compounds derived from the pyrrolo[3,2-c]pyridine framework. For instance, structure-based design approaches have led to the identification of orally bioavailable inhibitors that target MPS1, a kinase implicated in tumorigenesis. These inhibitors display favorable pharmacokinetic profiles and potent antiproliferative effects in human tumor xenograft models .
- Antiviral Properties :
- Neuroprotective Effects :
Case Studies
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions including halogenation and nucleophilic substitution strategies. Modifications at various positions on the pyrrolopyridine core can lead to significant changes in biological activity, allowing researchers to tailor compounds for specific therapeutic targets.
Mechanism of Action
The mechanism of action of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the disruption of critical signaling pathways involved in cell growth and survival, ultimately resulting in the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Variations
Pyrazolo[1,5-a]pyridine Derivatives
- 5-Bromo-pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 1352900-95-8):
Pyrano[3,2-c]pyridine Derivatives
- 2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (3v): Features a pyrano[3,2-c]pyridine core with additional substituents (methyl, nitro-phenyl).
Positional Isomerism in Pyrrolo-pyridines
- 7-Bromo-1H-pyrrolo[3,2-b]pyridine: Positional isomer with bromine at the [3,2-b] junction instead of [3,2-c].
- 7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190318-61-6): Substituted with a nitro group instead of a cyano group. Higher molecular weight (242.03 g/mol) and increased topological polar surface area (74.5 Ų), suggesting reduced membrane permeability compared to the cyano-substituted analog .
Halogen and Functional Group Variations
- 7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS 1416712-91-8): Contains both bromine and iodine substituents, with a bulky tetrahydropyran protecting group.
Tabulated Comparison of Key Compounds
Biological Activity
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound recognized for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C8H4BrN3 and a molecular weight of 222.04 g/mol, features a unique structure that combines a pyrrole ring fused to a pyridine ring, along with a bromine atom and a carbonitrile group. The presence of these functional groups contributes to its diverse biological properties, including anticancer and anti-inflammatory activities.
The compound's reactivity is influenced by its functional groups:
- Carbonitrile Group : Participates in nucleophilic addition reactions.
- Bromine Atom : Acts as a leaving group in substitution reactions.
- Pyrrole Ring : Exhibits electrophilic aromatic substitution due to its electron-rich nature.
Biological Activity
Research has demonstrated that this compound exhibits notable biological activities:
Antitumor Activity
In vitro studies have shown that this compound possesses moderate to excellent antitumor activity against various cancer cell lines, including:
- HeLa Cells (Cervical cancer)
- SGC-7901 Cells (Gastric cancer)
- MCF-7 Cells (Breast cancer)
The compound's mechanism of action involves interaction with specific proteins in cell signaling pathways and inhibition of certain kinases, which are crucial for tumor growth and proliferation .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Its ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases .
Neuroprotective Effects
Due to its ability to cross the blood-brain barrier, this compound shows promise in treating neurodegenerative diseases. The structural characteristics allow it to interact with neuronal targets, potentially providing neuroprotection .
The compound's mechanism involves binding to active sites on specific kinases, thereby inhibiting their activity and blocking the phosphorylation of downstream targets. This inhibition is critical for disrupting cancer cell signaling pathways .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 7-Bromo-1H-pyrrolo[3,2-c]pyridine | C8H4BrN3 | Bromine at position 7 | Anticancer and anti-inflammatory |
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine | C7H5BrN2 | Bromine at position 6 | Anticancer properties |
| 5-Bromo-1H-pyrrolo[3,2-c]pyridine | C7H5BrN2 | Bromine at position 5 | Antimicrobial activity |
| 7-Methyl-1H-pyrrolo[3,2-c]pyridine | C8H8N2 | Methyl group instead of bromine | Neuroprotective effects |
This table illustrates the unique combination of bromine substitution and carbonitrile functionality in this compound, enhancing its reactivity and biological properties compared to other similar compounds .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- In Vitro Cytotoxicity : A study assessed the cytotoxic effects against MCF-7 cells, revealing an IC50 value comparable to established chemotherapeutics like doxorubicin .
- VEGFR Inhibition : Research focused on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) showed that this compound significantly reduced VEGFR-2 activity in cancerous cells, indicating its potential as an antiangiogenic agent .
Q & A
Basic: What are the standard synthetic routes for 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile?
Methodological Answer:
The synthesis typically involves bromination of a pyrrolopyridine precursor followed by cyanation. A common approach includes:
Bromination : Use of N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C) to introduce bromine at the 7-position .
Cyanation : A palladium-catalyzed cross-coupling (e.g., using cyanide sources like Zn(CN)₂ or CuCN) to install the nitrile group at the 3-position .
Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination and ensure regioselectivity.
Advanced: How can regioselectivity challenges during bromination be addressed?
Methodological Answer:
Regioselectivity in bromination is influenced by electronic and steric factors. Strategies include:
- Directed Metalation : Using directing groups (e.g., pyridine N-oxides) to guide bromine placement .
- Computational Modeling : DFT calculations to predict reactive sites based on electron density maps .
- Temperature Control : Lower temperatures (e.g., –20°C) favor kinetic control, minimizing side products .
Data Contradiction Note : Discrepancies in reported yields (40–75%) may arise from solvent polarity variations (DMF vs. THF) .
Basic: What spectroscopic techniques are used to confirm the structure?
Methodological Answer:
- NMR : H NMR (DMSO-d₆) identifies aromatic protons (δ 7.8–8.5 ppm) and NH signals (δ ~12 ppm). C NMR confirms the nitrile peak at ~115 ppm .
- Mass Spectrometry : HRMS (ESI+) validates the molecular ion [M+H]⁺ (calc. for C₈H₄BrN₃: 238.96 g/mol) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
Advanced: How can computational methods aid in designing derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinities .
- SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups at C-3) with activity trends from in vitro assays .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., CYP450 inhibition risk) .
Case Study : Analogues with fluoro substituents showed improved metabolic stability in murine models .
Basic: What are the key applications in medicinal chemistry?
Methodological Answer:
- Kinase Inhibition : The bromine and nitrile groups enhance interactions with ATP-binding pockets (e.g., JAK2/STAT3 pathways) .
- Protease Targeting : Used as a warhead in covalent inhibitors (e.g., targeting SARS-CoV-2 Mpro) via nitrile-thiol interactions .
Experimental Design : Test IC₅₀ values using fluorescence-based kinase assays (e.g., ADP-Glo™) .
Advanced: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
- Reaction Optimization : Design DoE (Design of Experiments) to test variables (e.g., solvent, catalyst loading). For example, DMF increases yield by 15% compared to THF due to better bromine solubility .
- Side Product Analysis : Use LC-MS to identify dimers or debrominated byproducts .
- Reproducibility Checks : Cross-validate with inert atmosphere (Argon) to exclude oxygen-mediated decomposition .
Advanced: What strategies improve crystallinity for X-ray studies?
Methodological Answer:
- Co-Crystallization : Add co-formers (e.g., carboxylic acids) to stabilize the lattice .
- Solvent Screening : Use mixed solvents (e.g., EtOH/water) for slow evaporation .
- Temperature Gradients : Gradual cooling (0.5°C/hr) promotes single-crystal growth .
Example : A brominated analogue crystallized in P2₁/c space group with Z = 4, revealing planar pyrrolopyridine core geometry .
Basic: How is the compound utilized in materials science?
Methodological Answer:
- Organic Electronics : The nitrile group enhances electron affinity, making it suitable for n-type semiconductors .
- Coordination Polymers : React with transition metals (e.g., Cu(I)) to form luminescent MOFs .
Method : Characterize charge mobility via field-effect transistor (FET) measurements .
Advanced: What analytical challenges arise in stability studies?
Methodological Answer:
- Degradation Pathways : Nitrile hydrolysis to amides under acidic conditions; monitor via pH-controlled stability chambers .
- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation (λmax shifts >10 nm under UV light) .
Mitigation : Lyophilization improves shelf-life; store at –20°C in amber vials .
Advanced: How to design a SAR study for anticancer activity?
Methodological Answer:
Library Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at C-1 and C-7 .
In Vitro Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Mechanistic Profiling : Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .
Key Finding : 7-Bromo derivatives showed 3-fold higher potency than chloro analogues in leukemia models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
